molecular formula C4H8N4O B14378169 4,5-dihydro-1H-imidazole-5-carbohydrazide CAS No. 88193-63-9

4,5-dihydro-1H-imidazole-5-carbohydrazide

Cat. No.: B14378169
CAS No.: 88193-63-9
M. Wt: 128.13 g/mol
InChI Key: PGNCVGUCPLSEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydro-1H-imidazole-5-carbohydrazide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydro-1H-imidazole-5-carbohydrazide typically involves the cyclization of amidines and ketones. One common method is the rearrangement reaction strategy under transition-metal-free conditions . This method allows for the formation of the imidazole ring with high regioselectivity and functional group compatibility.

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1H-imidazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like dimethyldioxirane for oxidative rearrangement , reducing agents for reduction reactions, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions are typically mild to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include substituted imidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

4,5-Dihydro-1H-imidazole-5-carbohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dihydro-1H-imidazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,5-dihydro-1H-imidazole-5-carbohydrazide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique carbohydrazide functional group, which imparts distinct chemical and biological properties

Properties

CAS No.

88193-63-9

Molecular Formula

C4H8N4O

Molecular Weight

128.13 g/mol

IUPAC Name

4,5-dihydro-1H-imidazole-5-carbohydrazide

InChI

InChI=1S/C4H8N4O/c5-8-4(9)3-1-6-2-7-3/h2-3H,1,5H2,(H,6,7)(H,8,9)

InChI Key

PGNCVGUCPLSEDQ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC=N1)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.